6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride typically involves the reaction of 2-aminophenols with alkynones. This reaction is carried out in 1,4-dioxane at elevated temperatures, around 100°C . The hydroxy proton of the aminophenol plays a crucial role in forming an alkynylketimine intermediate, which undergoes 7-endo-dig cyclization to form the oxazepine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: The oxazepine ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazepine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is being investigated as a potential drug candidate for treating diseases like trypanosomiasis by targeting the PEX14-PEX5 protein-protein interaction.
Biological Studies: The compound’s ability to disrupt protein import into glycosomes makes it a valuable tool for studying cellular processes in trypanosomes.
Chemical Biology: Its unique structure allows it to serve as a scaffold for designing new molecules with desired biological activities.
Industrial Applications: The compound’s derivatives may find use in the development of new materials or as intermediates in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets. In the case of trypanosomiasis, the compound targets the PEX14-PEX5 protein-protein interface, disrupting essential cellular processes in trypanosomes and leading to cell death . This disruption is confirmed by NMR measurements and immunofluorescent microscopy, which indicate the successful inhibition of protein import into glycosomes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine: This compound lacks the chlorine atom at the 6th position and may exhibit different biological activities.
6-Chloro-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine: A similar compound with a different ring fusion pattern, which can lead to variations in its chemical and biological properties.
6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepine: This compound contains a sulfur atom instead of oxygen, potentially altering its reactivity and biological activity.
Uniqueness
6-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the seven-membered ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and drug development.
Properties
Molecular Formula |
C9H11Cl2NO |
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Molecular Weight |
220.09 g/mol |
IUPAC Name |
6-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H10ClNO.ClH/c10-8-2-1-3-9-7(8)6-11-4-5-12-9;/h1-3,11H,4-6H2;1H |
InChI Key |
QAPHBLALHYLHOF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C(=CC=C2)Cl.Cl |
Origin of Product |
United States |
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